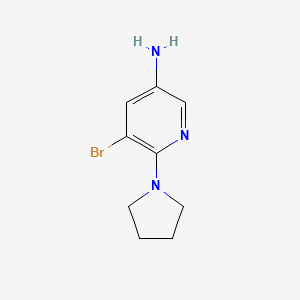

5-Amino-3-bromo-2-pyrrolidinopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

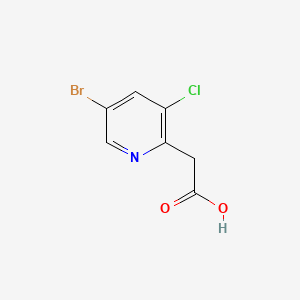

5-Amino-3-bromo-2-pyrrolidinopyridine (5-ABP) is a synthetic organic compound used in the synthesis of a variety of chemical compounds. It is a heterocyclic compound containing a five-membered ring of nitrogen, bromine, and carbon atoms. 5-ABP has been used in a wide range of research applications, including the synthesis of pharmaceuticals, imaging agents, and other organic compounds.

Aplicaciones Científicas De Investigación

Selective Amination Reactions

A foundational application in scientific research involving polyhalopyridines includes selective amination reactions. For instance, the amination of 5-bromo-2-chloropyridine catalyzed by palladium complexes predominantly yields amino-chloropyridine products with high chemoselectivity and yield. This demonstrates the compound's utility in synthesizing polyhalopyridine derivatives, which are crucial for various chemical transformations and pharmaceutical synthesis (Ji, Li, & Bunnelle, 2003).

Synthesis of Novel Pyridine-Based Derivatives

Another significant application is the synthesis of novel pyridine-based derivatives through palladium-catalyzed cross-coupling reactions. This method is instrumental in creating a series of novel compounds with potential applications in chiral dopants for liquid crystals and showing biological activities such as anti-thrombolytic and biofilm inhibition. These derivatives are synthesized from commercially available pyridine amines and evaluated for their quantum mechanical properties and biological activities, highlighting their versatility and application in materials science and biochemistry (Ahmad et al., 2017).

Crystal Structure Analysis

Research into the crystal structure of pyridine derivatives, such as 3-Amino-5-bromo-2-iodopyridine, provides insights into their molecular arrangement and potential for forming intermolecular hydrogen bonds. Understanding these structures is crucial for designing compounds with desired physical and chemical properties for application in drug design and materials science (Bunker et al., 2008).

Electrocatalytic Synthesis

Electrocatalytic synthesis of compounds like 6-aminonicotinic acid from bromo and chloropyridine derivatives illustrates the application of pyridine compounds in organic synthesis. This method involves electrochemical reduction in the presence of CO2, showcasing an eco-friendly and efficient approach to synthesizing valuable chemical products (Gennaro et al., 2004).

Regioregulated Synthesis of Polymers

The synthesis of regioregulated poly(aminopyridine)s through palladium-catalyzed amination reactions demonstrates the compound's role in polymer science. This process allows for the precise control over the polymer structure, which is essential for tailoring the material's properties for specific applications (Kuwabara et al., 2009).

Propiedades

IUPAC Name |

5-bromo-6-pyrrolidin-1-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h5-6H,1-4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQTVMDWOFCFSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-bromo-2-pyrrolidinopyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)

![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)